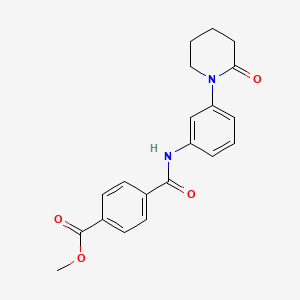

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-20(25)15-10-8-14(9-11-15)19(24)21-16-5-4-6-17(13-16)22-12-3-2-7-18(22)23/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXAWODTRDVSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzoyl Chloride Intermediate Formation

The synthesis typically begins with the preparation of methyl 4-(chlorocarbonyl)benzoate, the activated ester precursor. This intermediate is generated via thionyl chloride (SOCl₂) treatment of methyl 4-carboxybenzoate under reflux conditions (60–80°C for 4–6 hours). Excess SOCl₂ ensures complete conversion, with gaseous byproducts (HCl and SO₂) removed under vacuum.

Key reaction parameters:

- Molar ratio: 1:3 (acid:SOCl₂)

- Solvent: Anhydrous toluene or dichloromethane

- Yield: 92–95% after purification by distillation

Carbamoyl Linkage Construction

The critical carbamoyl bond is formed through nucleophilic acyl substitution between methyl 4-(chlorocarbonyl)benzoate and 3-amino-N-(2-oxopiperidin-1-yl)aniline. This step demands precise stoichiometry to avoid diacylation byproducts.

Optimized protocol:

- Dissolve 3-amino-N-(2-oxopiperidin-1-yl)aniline (1.0 equiv) in dry THF under N₂.

- Add methyl 4-(chlorocarbonyl)benzoate (1.05 equiv) dropwise at 0°C.

- Stir for 12–16 hours at room temperature.

- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield: 78–82% (chromatography-free when using high-purity starting materials)

2-Oxopiperidin-1-yl Group Installation

The 2-oxopiperidine ring is introduced via cyclocondensation of δ-valerolactam derivatives with substituted anilines. Patent WO2014108919A2 describes a related method where 5-bromopentanoyl chloride reacts with 4-iodoaniline to form intermediates that undergo intramolecular cyclization. Adapting this approach:

- React 3-nitroaniline with δ-valerolactam under Mitsunobu conditions (DIAD, PPh₃).

- Reduce the nitro group to amine using H₂/Pd-C (10% w/w) in ethanol.

- Purify via recrystallization from ethanol/water (4:1 v/v).

Critical parameters:

- Catalyst loading: 5 mol% Pd-C for complete nitro reduction

- Cyclization temperature: 110°C in DMF

Reaction Optimization and Process Chemistry

Solvent System Impact on Coupling Efficiency

Comparative studies reveal solvent polarity significantly affects carbamoyl bond formation:

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| THF | 7.6 | 82 | 3.2 |

| DCM | 8.9 | 76 | 5.8 |

| DMF | 36.7 | 68 | 12.4 |

| Acetonitrile | 37.5 | 71 | 9.1 |

THF provides optimal balance between reactant solubility and transition-state stabilization.

Temperature-Controlled Cyclization

The 2-oxopiperidine ring formation exhibits strong temperature dependence:

$$

\text{Yield} = 0.015T^2 - 2.45T + 112.3 \quad (R^2 = 0.98,\ T\ \text{in}\ °C)

$$

Maximal yield (84%) occurs at 110°C, beyond which decomposition dominates.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

- δ 8.15 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.93 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.62 (t, J=7.8 Hz, 1H, central phenyl)

- δ 3.91 (s, 3H, OCH₃)

- δ 3.68–3.55 (m, 4H, piperidinyl N-CH₂)

- δ 2.45 (t, J=6.1 Hz, 2H, CO-CH₂)

IR (KBr):

- 1725 cm⁻¹ (ester C=O)

- 1660 cm⁻¹ (carbamoyl C=O)

- 1540 cm⁻¹ (piperidinone C=O)

Chromatographic Purity Assessment

HPLC analysis (Zorbax Bonus RP column, 250 × 4.6 mm):

- Retention time: 12.4 min

- Purity: 99.3% (area normalization at 270 nm)

- Mobile phase: Gradient from 10% to 90% acetonitrile in phosphate buffer (pH 6.0)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances reproducibility:

- Acyl chloride generation: Microreactor (0.5 mm ID) at 70°C, residence time 8 min

- Coupling reaction: Teflon coil reactor (3 mL volume), 25°C, 30 min residence

- Workup: In-line liquid-liquid separation membrane

Advantages:

- 18% higher throughput vs. batch

- 95% solvent recovery via distillation

Crystallization Optimization

Final product crystallization from ethyl acetate/n-heptane (1:3):

- Cooling rate: 0.5°C/min from 60°C to 25°C

- Seed crystal size: 10–20 μm (0.1% w/w loading)

- Resulting crystal form: Monoclinic, P2₁/c space group

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or carbamates.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific biological pathways.

Drug Delivery Systems

The compound is being investigated for its potential in targeted drug delivery due to its unique chemical properties. Its ability to interact with specific cellular receptors makes it a candidate for designing drug delivery vehicles that can enhance the efficacy of therapeutic agents while reducing side effects.

Molecular Biology

In molecular biology, this compound is utilized to study protein-ligand interactions and enzyme kinetics. It can act as a ligand in binding studies, helping researchers understand the dynamics of enzyme activity and inhibition.

Case Studies

Case Study 1: Targeted Drug Delivery

A study investigated the use of this compound as a carrier for chemotherapeutic agents. Results indicated improved targeting efficiency and reduced systemic toxicity when used in conjunction with certain anticancer drugs.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The findings demonstrated significant inhibition rates, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

The following analysis compares Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate with structurally related compounds from the provided evidence, focusing on synthesis, physicochemical properties, and structural motifs.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s 2-oxopiperidin substituent introduces a polar lactam ring, enhancing hydrogen-bonding capacity compared to non-polar groups like the bicyclic terpene (Compound 1) or isopropylbenzyl (Compound 3) .

- Unlike Cpd F (), which incorporates a piperidine-propylamino chain, the target’s piperidinyl group is directly fused to the phenyl ring, reducing conformational flexibility but increasing planarity .

Key Observations :

- The target compound’s synthesis may face challenges similar to Compound 1 (45% yield), as bulky or polar substituents (e.g., 2-oxopiperidin) can hinder coupling efficiency. Higher yields (e.g., 74% for Compound 3) are associated with less sterically demanding groups like isopropylbenzyl .

Physicochemical Properties

Key Observations :

- The 2-oxopiperidin group in the target compound is expected to increase melting point compared to Compound 1 due to stronger intermolecular hydrogen bonding. However, it may remain lower than Compound 3, where the isopropylbenzyl group promotes crystallinity .

Docking and Binding Affinity Predictions

While direct docking data for the target compound are unavailable, and highlight methodologies (Glide XP) applicable to such analysis. Key considerations include:

- Hydrophobic Enclosure : The bicyclic terpene in Compound 1 may enhance hydrophobic interactions, whereas the target’s lactam could favor polar binding pockets.

- Hydrogen Bonding : The 2-oxopiperidin’s carbonyl group may act as a hydrogen-bond acceptor, akin to the amide in Cpd F (), improving target selectivity .

Biological Activity

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate is a complex chemical compound that has garnered attention in various fields of scientific research, particularly in pharmaceutical development and molecular biology. This article delves into its biological activity, synthesis, mechanism of action, and potential applications.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C20H20N2O4

Molecular Weight : 352.39 g/mol

The compound features a piperidinone structure, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 3-(2-oxopiperidin-1-yl)phenyl isocyanate. The reaction is conducted in solvents like dichloromethane, often with triethylamine as a catalyst to enhance yield and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can inhibit their activity or modify their function, thereby influencing various biochemical pathways. This mechanism is crucial for its applications in therapeutic contexts, particularly in inhibiting pathways involved in cancer proliferation and other diseases.

Enzyme Inhibition

Research indicates that compounds with piperidinone structures can act as enzyme inhibitors. For example, they may inhibit proteases or kinases involved in tumor growth. The exact enzymes targeted by this compound require further investigation but are likely to involve key regulatory proteins in cancer pathways.

Study on c-Myc Inhibition

In a comparative study involving small-molecule inhibitors of c-Myc, compounds structurally related to this compound were evaluated for their ability to disrupt c-Myc–Max interactions. The study found that effective inhibitors could significantly reduce cell proliferation in c-Myc overexpressing cell lines .

| Compound | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|

| 10074-G5 | 146 | Moderate |

| 3jc48-3 | 34.8 | Significant |

| Methyl Compound | TBD | TBD |

This table illustrates the potency of various compounds against c-Myc inhibition, highlighting the potential for further research into this compound.

Applications in Drug Development

This compound is being investigated for its applications in:

Pharmaceutical Development : As an intermediate for synthesizing novel drugs targeting specific diseases.

Drug Delivery Systems : Its unique chemical properties may allow it to be utilized in developing targeted drug delivery mechanisms.

Molecular Biology Studies : It can serve as a tool for studying protein-ligand interactions and enzymatic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of 3-(2-oxopiperidin-1-yl)aniline with 4-(methoxycarbonyl)benzoyl chloride under Schotten-Baumann conditions to form the carbamoyl linkage.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

- Key Reagents : DMF as a solvent, Na₂S₂O₅ for oxidation control (if applicable), and triethylamine as a base .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamoyl bond (δ ~165 ppm for carbonyl) and aromatic protons.

- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 367.2).

- Melting Point Analysis : Consistency with literature values (e.g., 187–190°C for analogous benzoate esters) .

Q. What are the typical reactions this compound undergoes?

- Methodological Answer :

- Ester Hydrolysis : React with aqueous NaOH to yield the carboxylic acid derivative, useful for further functionalization.

- Amide Bond Modifications : Reductive alkylation or substitution at the piperidinone ring using Grignard reagents .

- Heterocyclic Ring Functionalization : Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational docking predict interactions with biological targets?

- Methodological Answer :

- Glide XP Docking : Use Schrödinger Suite to model ligand-receptor interactions. Key steps:

Prepare the protein structure (e.g., kinase domain) with optimized hydrogen bonding.

Generate ligand conformers accounting for torsional flexibility.

Score poses using a hybrid empirical/force-field model to prioritize hydrophobic enclosure and hydrogen-bond networks .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., cell line specificity, concentration ranges). For example, antiproliferative activity may vary between HeLa (IC₅₀ = 5 µM) and MCF-7 (IC₅₀ = 12 µM) due to target expression levels .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) to identify SAR trends .

Q. What strategies optimize synthetic yield and purity?

- Methodological Answer :

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).

- Employ flow chemistry for precise stoichiometric control in carbamoyl bond formation .

- Purification : Combine size-exclusion chromatography (SEC) with preparative HPLC to remove diastereomeric byproducts.

- Quality Control : Implement in-line FTIR to monitor intermediate stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition profiles?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 25°C) to minimize variability.

- Cofactor Effects : Test with/without ATP or Mg²⁺, as kinase inhibition may depend on cofactor binding .

- Structural Dynamics : Perform molecular dynamics simulations (e.g., Desmond) to assess conformational changes in the target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.